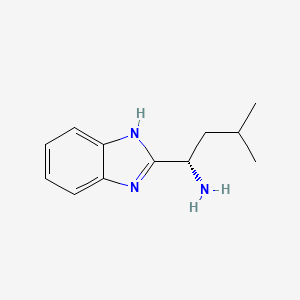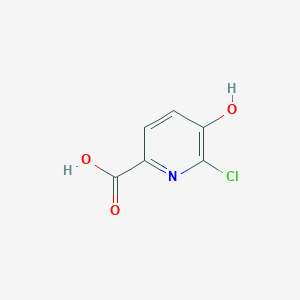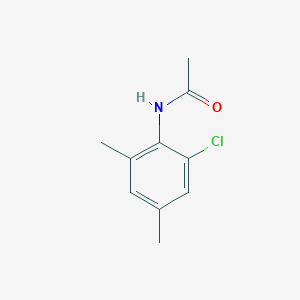
2-Chloro-4,6-dimethyl acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dimethyl acetanilide is an organic compound with the molecular formula C10H12ClNO. It is a white to brown crystalline powder or needles with a melting point of 143-150°C . This compound is known for its applications in various fields, including pharmaceuticals and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl acetanilide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows :
Reaction Setup: Dissolve 2,6-dimethylaniline in an organic solvent such as ice-cold acetic acid.
Addition of Reagents: Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 30°C.
Reaction Completion: Stir the mixture for an hour, then heat it under reflux for several hours.
Product Isolation: Cool the reaction mixture, filter the precipitate, and wash it with water to obtain the product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in a controlled environment with precise temperature and pH monitoring. The use of solvents like tetrahydrofuran or acetonitrile and acid scavengers such as anhydrous sodium acetate can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2,6-dimethylaniline and acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 2,6-dimethylaniline and acetic acid.
Scientific Research Applications
2-Chloro-4,6-dimethyl acetanilide has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetohydroxyacid synthase (AHAS). This enzyme is essential for the synthesis of branched-chain amino acids in plants. By inhibiting AHAS, 2-Chloro-4,6-dimethyl acetanilide disrupts protein synthesis, leading to stunted growth and eventual death of the plant .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-2’,6’-dimethylacetanilide
- N-(2,6-dimethylphenyl)-2-chloroacetamide
- N-chloroacetyl-2,6-dimethylaniline
- Chloroacetamido-2,6-xylidine
Uniqueness
2-Chloro-4,6-dimethyl acetanilide stands out due to its specific application as an intermediate in the synthesis of lidocaine and its role as a herbicide. Its ability to inhibit AHAS makes it particularly effective in agricultural applications .
Properties
CAS No. |
93506-80-0 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
RDPQJNWJMMXTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


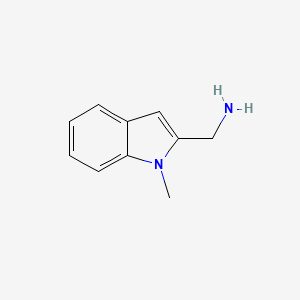

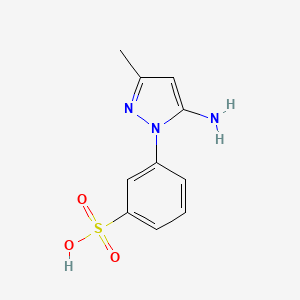
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)

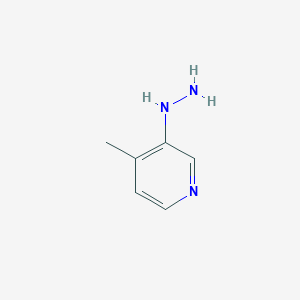
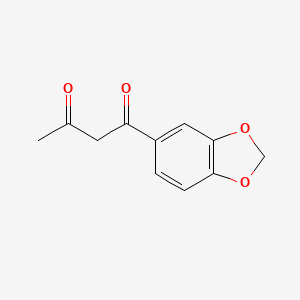
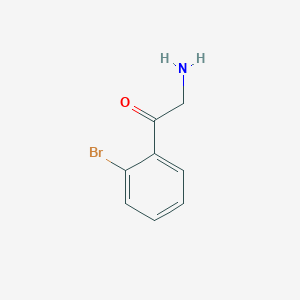
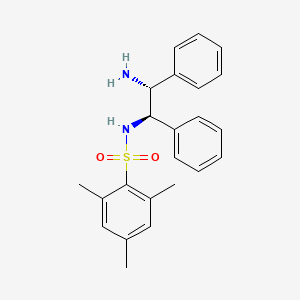
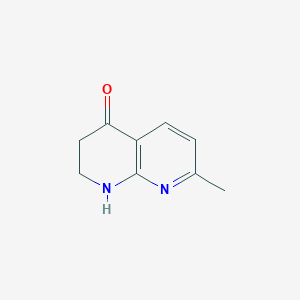
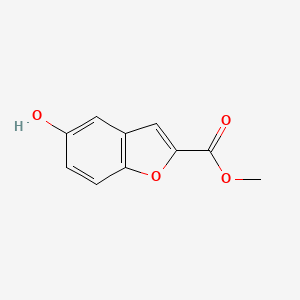
![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)
